REACTION_CXSMILES
|
Br[CH2:2][C:3]1[S:7][C:6]([Cl:8])=[N:5][C:4]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].C[N+]1([O-])CC[O:18]CC1>C(#N)C>[Cl:8][C:6]1[S:7][C:3]([CH:2]=[O:18])=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:5]=1
|
Name
|
Ethyl 5-(bromomethyl)-2-chloro-1,3-thiazole-4-carboxylate
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(N=C(S1)Cl)C(=O)OCC
|
Name
|
Intermediate 180
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(N=C(S1)Cl)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
ADDITION
|
Details
|
was added in a single portion
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to a solid residue
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried the organic over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=C(N1)C(=O)OCC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |